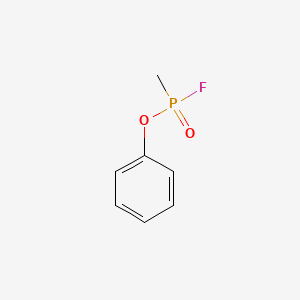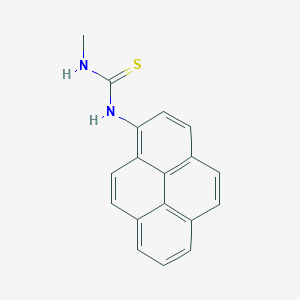
N-Methyl-N'-pyren-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-pyren-1-ylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a pyrene moiety attached to a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-pyren-1-ylthiourea typically involves the reaction of pyrene-1-ylamine with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
While specific industrial production methods for N-Methyl-N’-pyren-1-ylthiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-pyren-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The pyrene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitrated or halogenated pyrene derivatives.
Scientific Research Applications
N-Methyl-N’-pyren-1-ylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of N-Methyl-N’-pyren-1-ylthiourea involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the thiourea group can interact with various enzymes, inhibiting their activity and contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
N-Methylthiourea: Lacks the pyrene moiety, making it less effective as a fluorescent probe.
N-Phenyl-N’-pyren-1-ylthiourea: Similar structure but with a phenyl group instead of a methyl group, affecting its reactivity and applications.
N-Methyl-N’-naphthylthiourea: Contains a naphthyl group instead of a pyrene group, altering its electronic properties.
Uniqueness
N-Methyl-N’-pyren-1-ylthiourea is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as biological imaging and materials science.
Properties
CAS No. |
203794-02-9 |
|---|---|
Molecular Formula |
C18H14N2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-methyl-3-pyren-1-ylthiourea |
InChI |
InChI=1S/C18H14N2S/c1-19-18(21)20-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10H,1H3,(H2,19,20,21) |
InChI Key |
DKAJOIDOAOGSIR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
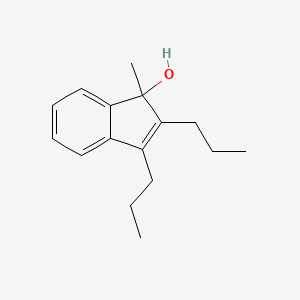
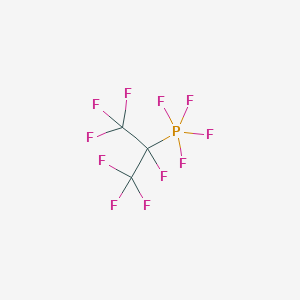
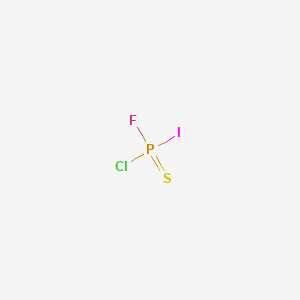
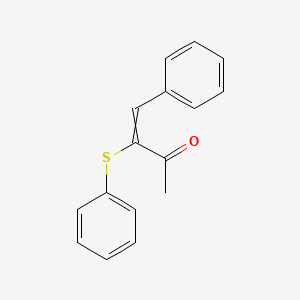
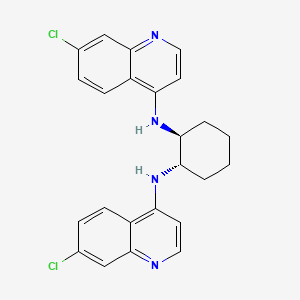
![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
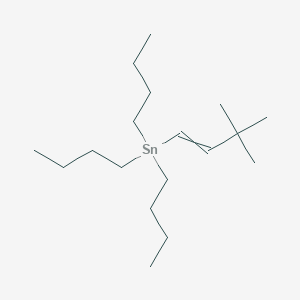
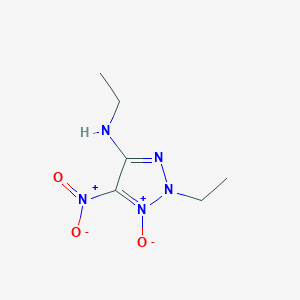

![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
